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Introduction to the Analytical Method

The combination therapy of tegafur/uracil (UFT) and leucovorin (LV) is a widely used oral
chemotherapeutic regimen for colorectal cancer, particularly in the adjuvant setting after surgical procedures
such as hepatectomy for colorectal liver metastases (CRLM) [1]. While this regimen demonstrates
significant therapeutic efficacy, it is frequently associated with severe adverse effects including
myelosuppression, fulminant hepatitis, and diarrhea [2]. These adverse events are especially concerning in
patients with altered drug metabolism, such as those who have undergone hepatectomy. Therapeutic Drug
Monitoring (TDM) offers a promising strategy to optimize dosing and minimize toxicity, but its
implementation has been hampered by the lack of robust analytical methods capable of simultaneously

quantifying the key analytes in this therapeutic regimen [1].

Tegafur functions as a prodrug that undergoes bioactivation in the liver primarily via cytochrome P-450
2A6 (CYP2AG6) to form the active metabolite 5-fluorouracil (5-FU) [3]. Uracil, co-administered in a 1:4
molar ratio with tegafur in UFT, acts as a competitive inhibitor of dihydropyrimidine dehydrogenase
(DPD), the enzyme responsible for 5-FU catabolism, thereby enhancing and prolonging 5-FU's
bioavailability and therapeutic effects [4]. The complex pharmacokinetic interplay between these compounds

creates a compelling case for simultaneous monitoring to guide clinical dosing decisions.

Previously available methods for quantifying these analytes suffered from limitations including lengthy run
times, complicated procedures, and insufficient specificity or sensitivity [2]. The development of a

simultaneous quantification method addresses a significant gap in clinical pharmacology, enabling
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comprehensive pharmacokinetic profiling that can inform personalized dosing strategies for patients

receiving UFT/LV therapy, particularly those with compromised hepatic function after hepatectomy [1].

Metabolic Pathways and Drug Interactions

Biochemical Pathways of UFT/LV Therapy

The therapeutic efficacy of UFT/LV combination therapy stems from carefully designed biochemical
modulation that enhances the antitumor activity of 5-FU while mitigating its rapid degradation.
Understanding these metabolic pathways is crucial for appreciating the value of simultaneous drug
monitoring. The core pathway involves the sequential conversion of tegafur to 5-FU, followed by strategic

inhibition of 5-FU degradation and enhancement of its cytotoxic effects.

Tegafur, a prodrug, undergoes hepatic bioactivation primarily mediated by the cytochrome P-450 enzyme
CYP2A6, which catalyzes the 5'-hydroxylation of tegafur to release 5-FU [3]. This conversion occurs not
only enzymatically but also through spontaneous degradation and minor contributions from other metabolic
pathways. The resulting 5-FU is then incorporated into RNA and converted to the active metabolite
fluorodeoxyuridine monophosphate (FAUMP), which inhibits thymidylate synthase (TS), a key enzyme in
DNA synthesis [4]. This inhibition leads to depleted thymidine pools and impaired DNA synthesis in rapidly

dividing cells, ultimately triggering apoptosis.

Uracil potentiates this effect through DPD inhibition, competitively binding to dihydropyrimidine
dehydrogenase and substantially reducing the rate of 5-FU catabolism to inactive metabolites [4]. This
mechanism allows for sustained therapeutic levels of 5-FU with lower tegafur doses. Leucovorin (LV)
further enhances this system by stabilizing the binding of FAUMP to thymidylate synthase through increased
intracellular levels of folates, forming a stable ternary complex that more effectively suppresses DNA
synthesis [2]. The net effect is prolonged exposure of tumor cells to cytotoxic 5-FU metabolites with

enhanced potency against nucleotide metabolism.
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Figure 1: Metabolic Pathway of UFT/LV Combination Therapy. This diagram illustrates the conversion of
tegafur to 5-FU, the inhibition of DPD by uracil, and the ultimate inhibition of thymidylate synthase leading
to suppressed DNA synthesis.

Materials and Reagents

Chemical Standards and Solvents

¢ Analytical Standards: 5-Fluorouracil (5-FU) (Wako Pure Chemical Ind. Ltd., Osaka, Japan), uracil
(Wako Pure Chemical Ind. Ltd., Osaka, Japan), and tegafur (Tokyo Chemical Industry Co. Ltd., Tokyo,
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Japan) [2].
¢ Isotope-Labeled Internal Standards: 5-FU-13C,2>N2 and tegafur-3C,1>Nz (Toronto Research
Chemicals, Toronto, Canada), uracil-'>N2 (Cambridge Isotope Laboratories Inc., Andover, MA, USA)

2].

e Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropyl alcohol

2].

e Additives: Ammonium formate (Wako Pure Chemical Ind. Ltd., Osaka, Japan) [2].

Equipment and Software

¢ UPLC-MSIMS System: Waters Acquity UPLC I-Class System coupled with Xevo TQ-D triple-stage
guadrupole mass spectrometer [2].

¢ Analytical Column: Waters Acquity HSS T3 column (1.8 um, 2.1 x 100 mm) [2].

e Sample Preparation Equipment: Centrifuge capable of 15,000 rpm at 10°C, vortex mixer, nitrogen
evaporation system, polypropylene tubes [2].

Analytical Method Protocol

Sample Preparation Workflow

Proper sample preparation is critical for achieving accurate quantification of 5-FU, uracil, and tegafur from
plasma matrices. The protocol involves protein precipitation followed by liquid-liquid extraction to clean up
the samples and concentrate the analytes while minimizing matrix effects that could compromise the

analysis.

Begin by aliquoting 200 pL of plasma (calibrators, quality controls, or patient samples) into polypropylene
tubes. Add 100 pL of the internal standard working solution containing 5-FU-13C,'>N2 (200 ng/mL), uracil-
15N2 (2000 ng/mL), and tegafur-3C,»>N2 (5000 ng/mL). For calibrators and QCs, add 100 pL of the
appropriate standard solution; for patient samples, add 100 pL of 50% acetonitrile aqueous solution
containing 2 mM ammonium formate for volume adjustment [2]. Vortex the mixtures thoroughly to ensure

proper integration of IS with the sample matrix.

Proceed with protein precipitation by adding 500 pL of methanol to each sample, followed by vigorous

vortexing for 1 minute. Centrifuge the samples at 15,000 rpm at 10°C for 10 minutes to pellet the
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precipitated proteins. Carefully transfer 750 pL of the supernatant to new polypropylene tubes, taking care
not to disturb the protein pellet. Evaporate the supernatants to complete dryness under a gentle stream of

nitrogen gas at room temperature [2].

The liquid-liquid extraction step begins by reconstituting the dried residues in 1800 pL of ethyl acetate.
Vortex the samples for 10 minutes to ensure complete extraction of the analytes into the organic phase.
Centrifuge again at 15,000 rpm at 10°C for 10 minutes to separate phases. Transfer 1440 pL of the upper
organic layer to new polypropylene tubes and evaporate to dryness under nitrogen gas. Finally, reconstitute
the dried extracts in 100 pL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.

Vortex thoroughly and transfer to appropriate vials for UPLC-MS/MS analysis [2].

© 2026 Smolecule. All rights reserved. 5/12 Tech Support


https://www.nature.com/articles/s41598-021-82908-8
https://www.nature.com/articles/s41598-021-82908-8
https://www.smolecule.com/products/s766250?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

D ( )

500 pL. Methanol

Centrifugation1

15,000 rpm, 10°C, 10 min

Supernatant_Transfer

2 Gas to Dryness

Liquid_Extraction

1800 pL Ethyl Acetate

Centrifugation2

15,000 rpm, 10°C, 10 min

Organic_Layer_Transfer

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://www.smolecule.com/products/s766250?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

2 Gas to Dryness
Reconstitution
00 pL Reconstitution Solution

UPLC_MSMS_ Analysis

Click to download full resolution via product page

Figure 2: Plasma Sample Preparation Workflow. This diagram outlines the sequential steps for sample
preparation, including protein precipitation, liquid-liquid extraction, and sample reconstitution prior to

UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Conditions

4.2.1 Liquid Chromatography Conditions

The chromatographic separation of 5-FU, uracil, and tegafur requires optimized conditions to achieve

adequate resolution, peak shape, and sensitivity while minimizing matrix effects and run time.

e Column: Waters Acquity HSS T3 (1.8 um, 2.1 x 100 mm) [2]
e Column Temperature: 40°C [2]
¢ Injection Volume: 1 uL [2]
¢ Flow Rate: 0.4 mL/min [2]
¢ Mobile Phase A: 2 mM ammonium formate in water [2]
¢ Mobile Phase B: 2 mM ammonium formate in methanol [2]
e Gradient Program:
o 0-1.0 min: 5% B (isocratic)
o 1.0-4.0 min: 5% to 95% B (linear gradient)
o 4.0-5.0 min: 95% B (isocratic)
o 5.0-5.1 min: 95% to 5% B (linear gradient)
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o 5.1-7.0 min: 5% B (re-equilibration) [2]
e Total Run Time: 7.0 minutes [2]

4.2.2 Mass Spectrometry Conditions

The mass spectrometric detection employs multiple reaction monitoring (MRM) in negative electrospray
ionization mode to achieve the requisite sensitivity and specificity for quantifying these analytes in complex

plasma matrices.

¢ lonization Mode: Negative electrospray ionization (ESI-) [2]
¢ lon Source Temperature: 150°C [2]

e Desolvation Temperature: 500°C [2]

e Desolvation Gas Flow: 1000 L/hr [2]

e Cone Gas Flow: 150 L/hr [2]

e Collision Gas Flow: 0.15 mL/min [2]

Table 1: MRM Transitions and Mass Spectrometer Parameters for 5-FU, Uracil, Tegafur, and Their Internal

Standards

Precursor lon Product lon Cone Voltage Collision Energy
Analyte

(m/z) (m/z) V) (eV)
5-FU 128.9 42.0 26 22
5-FU-13C,*>N2 132.0 44.0 26 22
Uracil 111.0 42.0 30 22
Uracil-*>N2 113.0 44.0 30 22
Tegafur 200.9 58.9 30 30
Tegafur- 204.0 59.0 30 30
13C, 15Nz

Method Validation
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Analytical Performance Specifications

The method was rigorously validated according to US Food and Drug Administration (FDA) guidance to
ensure reliability, accuracy, and precision for clinical application. The validation assessed key parameters

including linearity, sensitivity, accuracy, precision, recovery, and matrix effects [2].

Table 2: Method Validation Parameters and Performance Characteristics

Parameter 5-FU Uracil Tegafur
Calibration Range 2-500 ng/mL 20-5000 ng/mL 200-50,000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL 20 ng/mL 200 ng/mL
Accuracy (%) <11.6 <11.6 <11.6

Precision (% CV) <13.3 <13.3 <13.3

Average Recovery (%) 79.9 80.9 87.8

Matrix Effects (%) >43.5 >84.9 >100.2

The method demonstrated excellent linearity across the specified concentration ranges for all three analytes,
with correlation coefficients (r2) exceeding 0.99 [2]. The LLOQ values were sufficient to detect clinically
relevant concentrations, with the lowest calibrator serving as the LLOQ for each analyte. The accuracy and
precision were within acceptable limits for bioanalytical methods, with both intra-day and inter-day

variations below 15% at all quality control levels, including the LLOQ [2].

The extraction efficiency, as measured by recovery rates, was consistent and reproducible across the
analytical range for all compounds. Matrix effects, which can significantly impact the reliability of LC-
MS/MS methods, were evaluated and found to be consistent, with tegafur showing minimal suppression
(100.2%), uracil experiencing moderate suppression (84.9%), and 5-FU exhibiting more significant
suppression (43.5%) [2]. However, the use of stable isotope-labeled internal standards effectively

compensated for these matrix effects and recovery variations, ensuring accurate quantification.
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Clinical Application

The validated method was successfully applied to monitor plasma concentrations of 5-FU, uracil, and tegafur
in two patients with colorectal liver metastasis who received UFT/LV combination therapy after hepatectomy
[2]. The patients received oral UFT (400 mg/day for patient 1 and 500 mg/day for patient 2) along with 75
mg/day of UZEL (leucovorin) every 8 hours on an empty stomach for 28 days [2]. Blood samples were
collected before administration (0 min) and after administration (15, 30, 60, 90, 180, and 480 min) on day 1
and day 8 of therapy [2].

The time course of plasma concentrations revealed distinct pharmacokinetic profiles for each analyte, with
the method capable of capturing the complex interplay between tegafur absorption, its conversion to 5-FU,
and the modulating effects of uracil. The simultaneous monitoring allowed for comprehensive assessment of
the exposure to all three key compounds, providing a foundation for potential dose individualization based
on therapeutic drug monitoring [2]. This clinical application demonstrated the method's utility in real-world
settings and its potential to optimize UFT/LV therapy, particularly in patients with altered drug metabolism

due to hepatectomy.

Troubleshooting and Technical Notes

e Matrix Effects Management: Despite significant matrix effects for 5-FU (43.5%), the use of stable
isotope-labeled internal standards effectively compensates for ionization suppression/enhancement,

ensuring accurate quantification [2].

e Sample Stability: Plasma samples should be stored at -40°C until analysis to maintain analyte

stability. Avoid repeated freeze-thaw cycles to preserve integrity of measurements [2].

¢ Chromatographic Performance: The HSS T3 column provides excellent retention for polar
compounds like 5-FU and uracil. If peak shape deteriorates, consider conditioning with multiple

injections or implementing more aggressive washing steps between runs.

e Sensitivity Optimization: For applications requiring higher sensitivity than the current LLOQs,
consider increasing the injection volume (though this may require optimization to avoid matrix effects)

or implementing a more extensive sample concentration step during preparation.
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Conclusion

The developed UPLC-MS/MS method enables simultaneous quantification of 5-FU, uracil, and tegafur in
human plasma with the sensitivity, accuracy, and precision required for clinical therapeutic drug monitoring
[2]. The method addresses a significant gap in the optimization of UFT/LV combination therapy, particularly
in vulnerable populations such as patients who have undergone hepatectomy for colorectal liver metastases
[1] [2]. By providing a comprehensive view of the pharmacokinetic relationships between these interrelated
compounds, this analytical approach supports the potential for personalized dosing strategies that could

maximize therapeutic efficacy while minimizing the substantial adverse effects associated with this regimen

[2].

The application of this method in clinical practice could revolutionize the management of patients receiving
UFT/LV therapy, moving beyond empirical dosing to precision medicine based on individual drug exposure
metrics. Future work should focus on establishing target concentration ranges associated with optimal
efficacy and minimal toxicity, as well as exploring the relationship between drug exposure, genetic

polymorphisms in metabolic enzymes such as CYP2AG6, and clinical outcomes [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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